3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of dichloro substituents on the benzamide ring and a thiadiazole moiety attached to a trimethylphenyl group
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of benzamide, which is known to have various applications . Some analogous derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .
Mode of Action
It is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that benzamide derivatives can interact with various biochemical pathways, influencing physical, chemical, and biological properties .
Pharmacokinetics
The compound is synthesized in a solution of N,N’-dimethylformamide at 60°C , suggesting that it may have certain solubility characteristics
Result of Action
Some benzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities
Action Environment
The synthesis of the compound involves reactions in a solution of n,n’-dimethylformamide at 60°c , suggesting that certain environmental conditions may be necessary for its synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,4,6-trimethylphenyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro substituents on the benzamide ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,5-Dichloro-2,4,6-trinitrobenzenamine
Uniqueness
Compared to similar compounds, 3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole moiety and the trimethylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3,5-Dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15Cl2N3OS
- Molecular Weight : 364.27 g/mol
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with a thiadiazole moiety have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL .
- Antifungal Activity : Thiadiazole derivatives have also demonstrated antifungal effects against pathogens like Aspergillus niger and Candida albicans. Some compounds exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For example:
- Cell Proliferation Inhibition : Studies have shown that certain thiadiazole compounds can inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Synergistic Effects : The combination of thiadiazole derivatives with other chemotherapeutics has been suggested to enhance anticancer efficacy while reducing toxicity .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial in conditions such as arthritis and other inflammatory diseases.
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites or allosteric sites.
- Receptor Modulation : It can act on various receptors to modulate signal transduction pathways critical for cellular responses.
Case Studies
Properties
IUPAC Name |
3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-9-4-10(2)15(11(3)5-9)17-22-23-18(25-17)21-16(24)12-6-13(19)8-14(20)7-12/h4-8H,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVIDICRXYRRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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